Ethyl oleanolate
Overview
Description
Ethyl oleanolate is a derivative of oleanolic acid, a pentacyclic triterpenoid widely found in the plant kingdom. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its anti-inflammatory, anticancer, and hepatoprotective properties, making it a subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oleanolate can be synthesized through the esterification of oleanolic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where oleanolic acid and ethanol are heated together in the presence of the catalyst until the desired ester is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of oleanolic acid from plant sources, followed by its esterification with ethanol. The process may include steps such as purification, concentration, and crystallization to obtain high-purity this compound. The use of continuous reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl oleanolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl oleanolate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and liver disorders.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of ethyl oleanolate involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, apoptosis, and cell proliferation. This compound can interact with various receptors and enzymes, leading to the activation or inhibition of specific cellular processes. For example, it may inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Ethyl oleanolate is often compared with other triterpenoid derivatives, such as:
Ethyl ursolate: Similar in structure but differs in the position of functional groups, leading to distinct biological activities.
Mthis compound: Another ester derivative of oleanolic acid with different pharmacokinetic properties.
Oleanolic acid: The parent compound with a broader range of biological activities but lower bioavailability compared to its ester derivatives.
Uniqueness: this compound stands out due to its enhanced bioavailability and specific biological activities, making it a valuable compound for therapeutic applications. Its ability to modulate multiple signaling pathways and its potential for use in various fields of research and industry highlight its uniqueness among similar compounds.
Biological Activity
Ethyl oleanolate, a derivative of oleanolic acid, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an ester of oleanolic acid, a pentacyclic triterpenoid found in various plants. Its chemical structure contributes to its solubility and bioavailability, which are crucial for its pharmacological effects. The compound's hydrophobic nature poses challenges for absorption, but modifications like ethyl esterification can enhance its solubility in biological systems.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Anti-Inflammatory Activity
- This compound has shown significant anti-inflammatory effects in various models. It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential for treating inflammatory diseases .
2. Antioxidant Properties
- The compound acts as an antioxidant by scavenging free radicals and enhancing endogenous antioxidant defenses. This property is vital for protecting cells from oxidative stress-related damage .
3. Antimicrobial Effects
- This compound exhibits antimicrobial activity against a variety of pathogens, including bacteria and fungi. Studies have indicated its efficacy in inhibiting the growth of specific strains, suggesting potential use in treating infections .
4. Anticancer Potential
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism includes modulation of signaling pathways involved in cell survival and death .
5. Hepatoprotective Effects
- Research indicates that this compound can protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4). It appears to mitigate liver injury by reducing oxidative stress and inflammation .
Pharmacokinetics
The bioavailability of this compound is influenced by its formulation and the presence of dietary fats, which enhance absorption. A study highlighted that administering oleanolic acid with olive oil significantly increased its serum concentration, suggesting similar effects could be expected with this compound when consumed with fats .
Parameter | Value (mean ± SD) |
---|---|
C max (ng/mL) | 524.00 ± 110.20 |
t max (h) | 3.00 ± 0.00 |
t 1/2 (h) | 5.49 ± 0.02 |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anti-Inflammatory Study : In a rodent model of colitis, this compound reduced inflammation markers significantly compared to control groups, indicating its potential for managing inflammatory bowel diseases .
- Hepatoprotective Study : In a study involving CCl4-induced liver damage in rats, this compound administration resulted in lower serum levels of liver enzymes compared to untreated controls, suggesting protective effects on liver function .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which is crucial for the expression of many pro-inflammatory genes.
- Modulation of Apoptotic Pathways : It influences apoptotic pathways by regulating Bcl-2 family proteins and caspases, leading to increased apoptosis in cancer cells.
- Antioxidant Activity : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD), this compound mitigates oxidative stress.
Properties
IUPAC Name |
ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGRXNQLZCZEJ-DFHVBEEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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